N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide
Description
N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide is a synthetic organic compound that features a bromophenyl group, a hydroxyquinazoline moiety, and a thioacetamide linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2S/c17-10-5-7-11(8-6-10)18-14(21)9-23-16-19-13-4-2-1-3-12(13)15(22)20-16/h1-8H,9H2,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHYOSOELSLEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Hydroxyquinazoline Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thioacetamide Linkage: This step involves the reaction of the hydroxyquinazoline with a thioacetamide derivative, often under reflux conditions.
Attachment of the Bromophenyl Group: The final step might involve a nucleophilic substitution reaction where the bromophenyl group is introduced.
Industrial Production Methods
Industrial production of such compounds would require optimization of the reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinazolinone derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might:
Interact with Enzymes: Inhibiting or activating specific enzymes.
Bind to Receptors: Modulating receptor activity.
Affect Cellular Pathways: Influencing signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(4-methylphenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide: Similar structure with a methyl group instead of bromine.
Uniqueness
N-(4-bromophenyl)-2-((4-hydroxyquinazolin-2-yl)thio)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
